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molecular formula C10H9F3O3 B7870534 3-Methyl-4-(2,2,2-trifluoroethoxy)benzoic acid

3-Methyl-4-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No. B7870534
M. Wt: 234.17 g/mol
InChI Key: HCNJOZVFSHPWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187475B2

Procedure details

To a stirred solution of 4-hydroxy-3-methylbenzoic acid (10 g, 65.7 mmol) and cesium carbonate (64.2 g, 197 mmol) in DMF (150 mL) is added 2,2,2-trifluoroethyl trifluoromethanesulfonate (33.6 g, 145 mmol) at 0° C. The mixture is stirred at 0° C. for 10 minutes then at rt for 2 days. To the mixture, water (150 mL) and NaOH pellet (10 g) are added, and the mixture is stirred for 20 hours at rt. The mixture is diluted with water (100 mL). The aqueous phase is washed with ether (100 mL×2) and then acidified with conc. hydrochloric acid (pH 4) at 0° C. to give a white suspension. The precipitate is collected by filtration, washed with water and n-hexane, and dried in vacuo at 50° C. to give 14.8 g (96% yield) of the title compound as white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
64.2 g
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[CH3:11].C(=O)([O-])[O-].[Cs+].[Cs+].FC(F)(F)S(O[CH2:24][C:25]([F:28])([F:27])[F:26])(=O)=O.[OH-].[Na+]>CN(C=O)C.O>[CH3:11][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:2]=1[O:1][CH2:24][C:25]([F:28])([F:27])[F:26])[C:6]([OH:8])=[O:7] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)O)C=C1)C
Name
cesium carbonate
Quantity
64.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
33.6 g
Type
reactant
Smiles
FC(S(=O)(=O)OCC(F)(F)F)(F)F
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at rt for 2 days
Duration
2 d
STIRRING
Type
STIRRING
Details
the mixture is stirred for 20 hours at rt
Duration
20 h
WASH
Type
WASH
Details
The aqueous phase is washed with ether (100 mL×2)
CUSTOM
Type
CUSTOM
Details
acidified with conc. hydrochloric acid (pH 4) at 0° C.
CUSTOM
Type
CUSTOM
Details
to give a white suspension
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
WASH
Type
WASH
Details
washed with water and n-hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC=1C=C(C(=O)O)C=CC1OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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